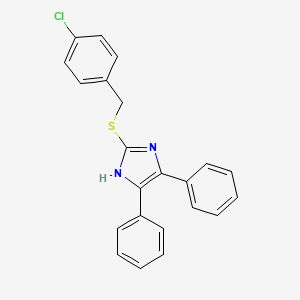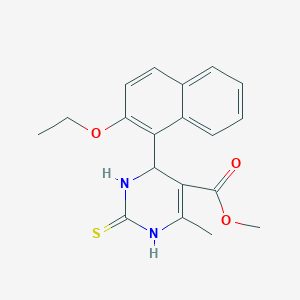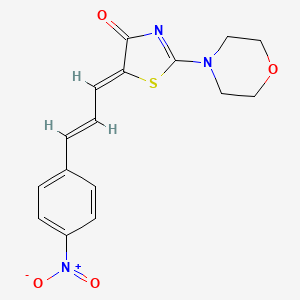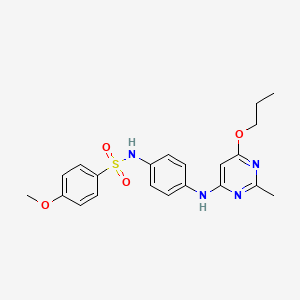
4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide”, typically involves a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is then characterized using Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance spectroscopy (1H and 13C NMR) .Molecular Structure Analysis
The molecular structure of “4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide” is characterized using various spectroscopic and analytical techniques . The structure is confirmed using FTIR, 1H and 13C NMR .Chemical Reactions Analysis
The synthesized imidazole derivative is screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction . The docking results reveal that the imidazole derivative shows a remarkable binding affinity at the active site of the receptor with a binding energy at -9.7 kcal/mol, indicating high affinity at the active site of the receptor .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives exhibit significant antimicrobial properties. Researchers have synthesized and evaluated various imidazole-containing compounds for their effectiveness against bacteria, fungi, and parasites. The compound may demonstrate antibacterial or antifungal activity, making it a potential candidate for combating infectious diseases .
Fluorescent Labeling
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride: (DIB-Cl), a derivative of this compound, serves as a fluorescent labeling reagent. It can be used to label amines and has been successfully applied in high-performance liquid chromatography (HPLC) assays for detecting certain amines .
Interaction with Lactate Dehydrogenase (LDHA)
In silico studies have explored the binding modes of this imidazole derivative with human lactate dehydrogenase (LDHA). Understanding its interaction with LDHA could provide insights into potential therapeutic applications .
Drug Development
Imidazole-containing compounds serve as essential synthons in drug development. Their versatile chemical properties make them valuable building blocks for designing novel drugs. Researchers have explored various synthetic routes to create imidazole-based pharmaceuticals .
Anti-Inflammatory Properties
Certain imidazole derivatives exhibit anti-inflammatory effects. Investigating whether this compound possesses similar properties could contribute to the development of anti-inflammatory drugs .
Antitumor Potential
Although not directly mentioned in the literature for this specific compound, imidazole derivatives have been investigated for their antitumor activity. Further research could explore whether this compound shows promise in cancer therapy .
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2S/c23-19-13-11-16(12-14-19)15-26-22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVOAMORVYIZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride](/img/structure/B2647622.png)

![2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2647626.png)
![[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2647628.png)

![4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2647632.png)
![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)

![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)
![Methyl 5-[[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2647641.png)